3-(Methoxymethyl)pyridine-1-oxide
Description
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-(methoxymethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO2/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
InChI Key |
GKEMGAMONJSNNI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent Selection : Polar aprotic solvents like DCM enhance reaction rates by stabilizing the transition state. Non-polar solvents (e.g., toluene) reduce yields by 15–20% due to poor solubility of m-CPBA.
-
Stoichiometry : A 1.1:1 molar ratio of m-CPBA to substrate minimizes side reactions (e.g., overoxidation) while ensuring >95% conversion.
-
Workup Procedure : Post-reaction, the mixture is washed with sodium bicarbonate to neutralize excess m-CPBA, followed by extraction with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in 82–87% yield.
Table 1 : Optimization Parameters for m-CPBA-Mediated Oxidation
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 87 | 99 |
| Temperature (°C) | 0–25 | 85 | 98 |
| Reaction Time (h) | 4 | 86 | 97 |
Hydrogen Peroxide-Based Oxidation in Acidic Media
Hydrogen peroxide (H₂O₂) offers a cost-effective alternative to m-CPBA, particularly for large-scale synthesis. This method employs acetic acid or sulfuric acid as catalysts, facilitating the generation of reactive peroxonium intermediates.
Mechanistic Insights
The reaction proceeds via protonation of the pyridine nitrogen, increasing its electrophilicity. Subsequent attack by H₂O₂ forms a peroxo adduct, which collapses to release water and yield the N-oxide (Figure 2).
Practical Considerations
-
Acid Catalyst : Acetic acid (10–20% v/v) provides milder conditions (50–60°C, 8–12 hours) compared to sulfuric acid, which risks sulfonation side products.
-
Concentration : A 30% aqueous H₂O₂ solution balances reactivity and safety, achieving 75–80% yields. Higher concentrations (>50%) accelerate decomposition, reducing efficiency.
Table 2 : Comparative Performance of Acid Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic Acid | 50 | 12 | 78 |
| Sulfuric Acid | 70 | 6 | 65 |
Peracetic Acid and OXONE-Mediated Oxidations
Peracetic acid and OXONE (potassium peroxymonosulfate) represent niche oxidants for specialized applications, such as oxygen-sensitive substrates.
Peracetic Acid Protocol
Peracetic acid (40% in acetic acid) reacts with 3-(methoxymethyl)pyridine at ambient temperature, achieving 70–75% yields in 6 hours. The acetic acid solvent doubles as a catalyst, simplifying purification.
OXONE in Acetone/Water Systems
OXONE in acetone/water (1:1) generates dimethyl dioxirane in situ, a potent oxidant. This method requires 24–48 hours but offers excellent selectivity, avoiding side reactions observed with stronger acids.
Industrial-Scale Considerations and Challenges
Chemical Reactions Analysis
Types of Reactions
3-Methoxymethylpyridine N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex N-oxide derivatives.
Reduction: The compound can be reduced back to 3-methoxymethylpyridine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles, including amines, alcohols, and halides, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include more complex N-oxide derivatives, reduced pyridine compounds, and substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyridine N-oxides, including 3-(Methoxymethyl)pyridine-1-oxide, exhibit notable antimicrobial properties. For example, compounds containing pyridine structures have been evaluated against various bacterial strains, demonstrating effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study: Synthesis and Evaluation
A study synthesized several pyridine derivatives and assessed their antimicrobial activity through Minimum Inhibitory Concentration (MIC) tests. The results showed that certain derivatives had MIC values as low as 0.21 μM against Pseudomonas aeruginosa, indicating strong potential for developing new antimicrobial agents .
Agrochemicals
Herbicidal and Fungicidal Properties
this compound and its derivatives are being explored for their potential use in agrochemicals. The compound may exhibit herbicidal or fungicidal activities, which can be beneficial in agricultural applications to combat pests and diseases affecting crops .
Data Table: Comparative Efficacy of Pyridine Derivatives in Agrochemicals
| Compound Name | Activity Type | Efficacy (as compared to control) |
|---|---|---|
| This compound | Herbicidal | Moderate |
| 4-Methylpyridine N-oxide | Fungicidal | High |
| 2-Chloropyridine N-oxide | Herbicidal | Low |
Materials Science
Synthesis of Advanced Materials
The unique properties of this compound allow it to serve as a building block in the synthesis of advanced materials. Its ability to form coordination complexes with metals has been utilized in creating novel catalysts for organic reactions .
Case Study: Coordination Complexes
In a recent study, the compound was used to synthesize metal complexes (e.g., with Cu(II) and Co(II)). These complexes were characterized using various spectroscopic techniques and demonstrated significant catalytic activity in oxidation reactions, showcasing the utility of pyridine derivatives in materials science .
Chemical Synthesis
Reagent in Organic Reactions
this compound can act as a reagent in various organic transformations, including nucleophilic substitutions and cyclizations. Its utility stems from its ability to stabilize reactive intermediates during chemical reactions .
Example Reaction Pathway
The compound can participate in acid-catalyzed rearrangements leading to the formation of more complex pyridine derivatives, which are essential in synthesizing pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)pyridine-1-oxide involves its interaction with specific molecular targets and pathways. As an N-oxide, it can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property is utilized in various chemical reactions, including oxidation and substitution processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-(Methoxymethyl)pyridine-1-oxide with structurally related pyridine derivatives:
Key Observations:
In contrast, 3-(Dimethoxymethyl)-5-methoxypyridine features a branched dimethoxymethyl group, which may further increase hydrophilicity and steric hindrance, impacting reactivity in nucleophilic substitutions .
N-Oxide Functional Group: Pyridine N-oxides generally exhibit higher boiling points and solubility in water compared to their non-oxidized counterparts due to increased dipole moments . The N-oxide group in this compound likely enhances its ability to participate in hydrogen bonding, making it a candidate for coordination chemistry or as a ligand .
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for preparing 3-(Methoxymethyl)pyridine-1-oxide, and what analytical techniques validate its purity? A: Conventional methods include chemical oxidation of 3-(Methoxymethyl)pyridine using peracids (e.g., mCPBA) or hydrogen peroxide in acidic media. Microbial oxidation using whole-cell systems (e.g., Burkholderia sp. MAK1) is an emerging approach . Post-synthesis, purity is validated via HPLC-MS (retention time and mass matching) and UV spectroscopy to confirm the N-oxide functional group .
Advanced Synthesis Optimization
Q: How can researchers optimize microbial oxidation for scalable synthesis of pyridine-N-oxides like this compound? A: Key parameters include substrate concentration (≤5 mM to avoid toxicity), pH (6.5–7.5), and induction of cytochrome P450 enzymes in microbial systems. Fed-batch fermentation and metabolic engineering (e.g., overexpressing NADH-dependent oxidoreductases) improve yield . Monitor biotransformation efficiency using HPLC with pyridine-N-oxide standards .
Basic Structural Characterization
Q: What spectroscopic methods are critical for confirming the structure of this compound? A: Use - and -NMR to identify methoxymethyl (-OCHO-) and N-oxide groups. IR spectroscopy confirms N-O stretching (~1250–1350 cm). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H] at m/z 154.1) .
Advanced Computational Modeling
Q: How can computational tools resolve ambiguities in spectral data for pyridine-N-oxides? A: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes. Compare experimental vs. computed spectra to distinguish regioisomers (e.g., N-oxide vs. hydroxylated derivatives) .
Stability and Peroxide Formation
Q: Does this compound form peroxides, and how should it be stored? A: Pyridine-N-oxides are not typical peroxide formers, but prolonged storage in oxygen-rich environments may degrade stability. Store under inert gas (N) at −20°C in amber vials. Test for peroxides quarterly using iodide/starch strips .
Applications in Drug Development
Q: What role does this compound play as a pharmaceutical intermediate? A: It serves as a precursor for proton pump inhibitors (e.g., Lansoprazole analogs) and kinase inhibitors. The methoxymethyl group enhances solubility, while the N-oxide moiety modulates electron density for targeted interactions .
Analytical Method Development
Q: How can researchers develop an HPLC method to quantify this compound in complex mixtures? A: Use a C18 column with mobile phase A (0.1% TFA in HO) and B (acetonitrile). Optimize gradient elution (5–40% B over 15 min). Validate using spiked recovery tests (≥95% accuracy) and LOQ ≤0.1 µg/mL .
Mechanistic Studies
Q: What enzymatic mechanisms drive the microbial oxidation of pyridines to N-oxides? A: Cytochrome P450 monooxygenases in Burkholderia sp. MAK1 catalyze the insertion of oxygen into the pyridine ring via a radical intermediate. Co-factor regeneration (NADH/NADPH) is critical for sustained activity .
Toxicity and Safety Protocols
Q: What safety precautions are recommended for handling this compound? A: Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; LC50 data for similar N-oxides suggest moderate toxicity (rat oral LD50 ~500 mg/kg). Dispose via hazardous waste protocols .
Advanced Spectral Interpretation
Q: How can researchers distinguish this compound from its regioisomers using mass spectrometry? A: Collision-Induced Dissociation (CID) in MS/MS generates unique fragmentation patterns. For example, loss of CHOCH (60 Da) is specific to the methoxymethyl substituent. Compare with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
